Methyl-D-xylofuranoside

Carbohydrate chemistry Glycosidation kinetics Reaction mechanism

Researchers synthesizing nucleoside analogs face regioisomeric mixtures when using pyranoside forms. Methyl-D-xylofuranoside (CAS 13039-65-1) provides a fixed furanose scaffold enabling precise regio- and stereoselective manipulations. • Lipase-catalyzed alcoholysis yields exclusively 2,3-di-O-acetyl regioisomer (63-72%), eliminating chromatographic separation. • α-Anomer achieves near-exclusive 2-O-methylation; β-anomer produces complex mixtures. • Crystalline solid (mp 155-190 °C) supports accurate gravimetric dispensing for automated oligosaccharide synthesis.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 13039-65-1
Cat. No. B084127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-D-xylofuranoside
CAS13039-65-1
SynonymsMETHYL-D-XYLOFURANOSIDE
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1C(C(C(O1)CO)O)O
InChIInChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6?/m1/s1
InChIKeyNALRCAPFICWVAQ-IANNHFEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl-D-xylofuranoside: Procurement Overview & Baseline Characterization


Methyl-D-xylofuranoside (CAS 13039-65-1) is a methyl glycoside derivative of D-xylose in which the anomeric hydroxyl group of the furanose ring form is replaced by a methoxy group [1]. The compound possesses the molecular formula C₆H₁₂O₅ and a molecular weight of 164.16 g/mol . As a protected sugar derivative with the furanose ring locked in place, it serves as a stable, crystalline building block for synthetic carbohydrate chemistry, particularly in the preparation of nucleoside analogs, oligosaccharides, and glycosidase inhibitors [1]. Unlike the free reducing sugar D-xylose, which exists in aqueous equilibrium among multiple tautomeric forms, Methyl-D-xylofuranoside provides a structurally defined furanose scaffold with a fixed anomeric configuration, enabling controlled regio- and stereoselective synthetic manipulations at specific hydroxyl positions.

Why Methyl-D-xylofuranoside Specification Matters


Generic substitution among methyl xylosides is not scientifically valid due to fundamental differences in ring size, anomeric configuration, and subsequent reactivity profiles that directly affect synthetic outcomes. Methyl-D-xylofuranoside (five-membered furanose ring) exhibits distinctly different reaction kinetics and product distributions compared to its pyranoside counterpart (six-membered pyranose ring) under identical conditions [1]. Furthermore, the α- and β-anomers of Methyl-D-xylofuranoside themselves demonstrate divergent regioselectivity patterns in methylation and acylation reactions, leading to different substitution products [2]. Even among furanosides derived from different pentoses, such as ribofuranoside versus xylofuranoside, the stereochemical configuration at C3 dictates different hydrogen-bonding networks and crystalline packing arrangements, which in turn affect solubility and downstream reactivity in glycosylation reactions [3]. These differences are not merely academic—they translate directly into measurable variations in synthetic yields, regioisomeric purity, and the feasibility of specific protecting group strategies.

Methyl-D-xylofuranoside: Comparative Differential Evidence


Furanoside vs. Pyranoside Formation Kinetics

Under methanolic hydrogen chloride conditions, Methyl-α-D-xylofuranoside undergoes anomerization to its β-furanoside anomer with a relative reaction velocity that exceeds the rate of furanoside-to-pyranoside ring expansion [1]. Specifically, the four elementary steps in the methyl xyloside formation pathway exhibit the following relative rates in decreasing order: (1) furanoside anomerization (fastest), (2) xylose → furanosides, (3) furanosides → pyranosides, (4) pyranoside anomerization (slowest) [2]. This kinetic hierarchy demonstrates that once formed, the furanoside ring system is kinetically favored for anomerization but is converted to the thermodynamically more stable pyranoside only at a slower rate, providing a window of operational stability for furanoside-selective synthetic manipulations.

Carbohydrate chemistry Glycosidation kinetics Reaction mechanism

α-Anomer Regioselectivity in Methylation

The methylation of methyl 5-deoxy-α-D-xylofuranoside with methyl iodide in the presence of sodium hydroxide in acetonitrile proceeds with high regioselectivity, giving almost exclusively the 5-deoxy-2-O-methyl-α-D-xylofuranoside product [1]. In contrast, the methylation of the corresponding β-anomer yields a more complex mixture of products due to different steric and polar influences on the hydroxyl group reactivities [2]. The reaction follows first-order kinetics during the first half-time, and the rate constants for all side and consecutive reactions have been calculated, enabling precise prediction of product distributions.

Regioselective synthesis Methylation kinetics Protecting group strategy

Crystalline vs. Syrupy Physical Form

Methyl-D-xylofuranoside is obtained as a white to light yellow crystalline powder with a reported melting point of approximately 155 °C [1] to 190 °C (with decomposition) depending on anomeric purity and crystalline form . In contrast, many partially methylated xylofuranoside derivatives and the free sugar D-xylose are often obtained as syrups or hygroscopic solids that complicate accurate weighing, storage, and reproducible synthetic procedures. The compound exhibits a specific optical rotation [α]20/D of -60.0 to -65.0 deg (c=2, H₂O), providing a reliable identity and purity verification metric [2].

Physical characterization Quality control Material handling

Lipase-Catalyzed Regioselective Deacetylation

Methyl 2,3-di-O-acetyl-α,β-D-xylofuranoside was prepared as the sole regioisomer in 63–72% yield through Candida antarctica lipase B (CAL-B) catalyzed alcoholysis of methyl 2,3,5-tri-O-acetyl-α,β-D-xylofuranoside [1]. This enzymatic approach exploits the differential recognition of the 5-O-acetyl group by the lipase active site, achieving complete regioselectivity without the need for chromatographic separation of regioisomeric mixtures. The product serves as a potential synthetic precursor for 5-modified xylofuranosides and 5′-modified xylonucleosides [2].

Biocatalysis Regioselective deprotection Green chemistry

2,3-Anhydro-Lyxoside Access for Rare Sugars

Methyl-D-xylofuranoside undergoes selective tosylation at the 2-position followed by base treatment to yield 2,3-anhydromethyl-D-lyxoside, which serves as a key intermediate for the synthesis of 2-methyl D-xylose, 3-methyl D-arabinose, and 3,5-dimethyl D-arabinose [1]. This transformation exploits the cis-relationship of the 2- and 3-hydroxyl groups in the xylofuranoside scaffold, enabling stereospecific epoxide formation that is not accessible from the corresponding pyranoside due to trans-diaxial requirements for epoxide ring closure. Similarly, Methyl-D-xylofuranoside has been employed as a starting material for the preparation of anhydro-azido-thio-D-lyxofuranosides via corresponding 2,3-epoxysugars [2].

Anhydro sugar synthesis Rare sugar preparation Synthetic intermediate

Methylation Effect on Furanoside Equilibrium

Substitution of positions 2 and 3 in the D-xylose molecule by O-methyl groups results in an increase in the furanoside content of the methanolysis products at equilibrium [1]. This observation is consistent with the fact that Methyl-D-xylofuranoside possesses a free 2,3-diol system that, upon further O-methylation, shifts the furanoside-pyranoside equilibrium toward the furanoside form. In contrast, unsubstituted D-xylose or xylopyranosides without this substitution pattern exhibit lower equilibrium furanoside content, limiting the yield of furanoside-derived products in acid-catalyzed glycosidation.

Thermodynamic equilibrium Methylation effects Product distribution

Methyl-D-xylofuranoside Application Scenarios


5′-Modified Xylonucleoside Synthesis

In medicinal chemistry programs targeting modified nucleoside analogs with antiviral or anticancer activity, Methyl-D-xylofuranoside serves as the optimal starting scaffold for preparing 5′-modified xylonucleosides. Following peracetylation, the tri-O-acetyl derivative undergoes Candida antarctica lipase B-catalyzed alcoholysis to yield exclusively the 2,3-di-O-acetyl regioisomer in 63–72% yield [1]. This single-regioisomer outcome eliminates the need for chromatographic separation of regioisomeric mixtures that plague chemical deacetylation methods, providing a clean 5-hydroxyl handle for subsequent phosphorylation, amination, or glycosylation steps essential for nucleoside analog synthesis [2]. Procurement of Methyl-D-xylofuranoside rather than the pyranoside or free sugar is essential, as the furanose ring directly mimics the sugar moiety of natural nucleosides.

2,3-Anhydro Sugar Precursor for Rare Sugars

Laboratories engaged in the synthesis of rare sugars for glycobiology research or pharmaceutical intermediates should procure Methyl-D-xylofuranoside specifically for its ability to undergo stereospecific 2,3-epoxide formation. Selective tosylation at the 2-hydroxyl group followed by base-catalyzed intramolecular displacement yields 2,3-anhydromethyl-D-lyxoside [1], an intermediate that cannot be directly accessed from the pyranoside form due to unfavorable stereoelectronic requirements for epoxide ring closure. This anhydro sugar serves as a gateway to 2-methyl D-xylose, 3-methyl D-arabinose, and 3,5-dimethyl D-arabinose via regioselective epoxide opening, as well as to anhydro-azido-thio-D-lyxofuranosides for thiosugar and azidosugar synthesis [2]. The furanoside scaffold is non-negotiable for this synthetic pathway.

Kinetic Control of Protection via α-Anomer

For carbohydrate chemists executing multi-step protecting group strategies on the xylofuranose scaffold, procurement of the α-anomer of Methyl-D-xylofuranoside is critical. The α-anomer exhibits highly regioselective methylation at the 2-hydroxyl position under kinetic control, giving almost exclusively the 2-O-methyl derivative [1]. In contrast, the β-anomer yields a complex mixture of methylation products under identical conditions, necessitating chromatographic separation and reducing overall synthetic efficiency [2]. This differential regioselectivity arises from distinct steric and polar environments around the hydroxyl groups dictated by the anomeric configuration, making anomer specification a procurement requirement rather than an interchangeable option.

Crystalline Building Block for Automated Oligosaccharide Synthesis

In automated oligosaccharide synthesizer workflows where precise gravimetric dispensing and reproducible coupling yields are paramount, Methyl-D-xylofuranoside offers distinct handling advantages over syrupy or hygroscopic alternatives. Its crystalline nature with a defined melting point (155–190 °C) and specific optical rotation ([α]20/D = -60.0 to -65.0 deg, c=2, H₂O) [1] enables accurate weighing under ambient laboratory conditions without the need for desiccated glovebox handling required for hygroscopic sugar derivatives. The fixed furanose ring and anomeric methoxy group provide a stable glycosyl acceptor scaffold that can be selectively deprotected at the desired hydroxyl position for iterative glycosylation cycles, making it suitable for solid-phase oligosaccharide assembly [2].

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